Home > Products > Screening Compounds P125864 > N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide
N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide - 850932-82-0

N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide

Catalog Number: EVT-3065019
CAS Number: 850932-82-0
Molecular Formula: C24H21BrN2O3S
Molecular Weight: 497.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

Compound Description: This series of compounds were designed and synthesized as potential tubulin polymerization inhibitors. [] They share structural similarities with combretastatin A-4 (CA-4) analogs and indoles, both known for their tubulin polymerization inhibitory effects. Compound 7d within this series, bearing a 1H-pyrazol-1-yl group, exhibited potent antiproliferative activities against various cancer cell lines (HeLa, MCF-7, and HT-29) with IC50 values in the sub-micromolar range. [] Mechanistic studies showed that compound 7d induced apoptosis, caused cell cycle arrest at the G2/M phase and inhibited tubulin polymerization, suggesting it is a potential lead compound for developing novel tubulin polymerization inhibitors. []

Relevance: These compounds share the core structure of an indole ring connected to an acetamide group with “N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide”. The presence of diverse substituents at the 2-position of the acetamide moiety and the 1-position of the indole ring highlights the exploration of structure-activity relationships within this chemical class. [https://www.semanticscholar.org/paper/0b94afe6247d061cc264af28274e77d87ca98836 []]

Relevance: This compound shares a similar indole-acetamide core structure with “N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide”. The research focused on this compound emphasizes the importance of metabolic stability in drug design and highlights the role of specific cytochrome P450 enzymes in the metabolism of indole-acetamide derivatives. [https://www.semanticscholar.org/paper/1fab67d5d8791e2e86e7438dd3ccac5a405f4c32 []]

Methyl 3-(4-bromophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-2-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

Compound Description: This compound features a complex structure containing a pyrrolidine ring, an indole moiety, and a β-lactam ring. [] The crystal structure analysis of this compound revealed an envelope conformation for the pyrrolidine ring and a planar β-lactam ring. [] The molecular packing is stabilized by intramolecular C—H⋯O interactions, and the crystal packing is determined by intermolecular N—H⋯O hydrogen bonds, and C—H⋯O and C—H⋯π interactions. []

Relevance: Although this compound does not directly resemble the target compound “N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide”, it highlights the incorporation of the indole moiety within a larger, complex structure and emphasizes the use of crystallographic techniques for elucidating structural features and intermolecular interactions. [https://www.semanticscholar.org/paper/de45e21e7dcde25523996e3732231fda30dbbcd7 []]

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide

Compound Description: This compound (38p, ZENECA ZD3523) is a potent and orally active leukotriene receptor antagonist. It exhibits high affinity for the LTD4 receptor (Ki = 0.42 nM) and effectively inhibits LTD4-induced bronchoconstriction in guinea pigs (oral ED50 = 1.14 μmol/kg). [] The R-enantiomer (38p) was found to be more potent than the S-enantiomer (38o). []

Relevance: This compound is relevant to “N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide” as it also incorporates an indole core connected to a substituted carbamoyl group, representing another class of indole derivatives with biological activity. [https://www.semanticscholar.org/paper/5f34604dd3c6ca642525350d1c9be23449dd23e6 []]

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

Compound Description: The title compound has a planar indole ring system and a distorted tetrahedral configuration around the sulfur atom. [] The conformation of the phenylsulfonyl substituent with respect to the indole moiety is influenced by intramolecular C—H⋯O hydrogen bonds involving the two sulfonyl oxygen atoms. []

Relevance: This compound exhibits significant structural similarity to “N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide” as they both contain an indole ring linked to a sulfonyl group and an acetamide moiety. The presence of bromine substituents in the molecule further adds to the structural resemblance. [https://www.semanticscholar.org/paper/c3b0c443037971ea699af79ecf4937096ba9fb06 []]

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide

Compound Description: This compound, MF498, is a selective E-prostanoid receptor 4 (EP4) antagonist. [] It has demonstrated efficacy in reducing inflammation in a rat model of rheumatoid arthritis (adjuvant-induced arthritis) and relieving joint pain in a guinea pig model of osteoarthritis (iodoacetate-induced). [] MF498 was found to be well-tolerated in rat models of gastrointestinal toxicity and displayed a similar renal effect to the COX-2 inhibitor MF-tricyclic. []

Relevance: While not sharing a direct structural resemblance to "N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide," MF498 provides an example of a sulfonyl-acetamide derivative with a distinct heterocyclic core that exhibits notable biological activity in inflammatory disease models. [https://www.semanticscholar.org/paper/0b34d283cf971dd8039841a78bbefd5c27b9cb75 []]

N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine

Compound Description: This compound (NTRC-824, 5) is the first reported non-peptide compound selective for the neurotensin receptor type 2 (NTS2). [] It was identified through a high-throughput screening assay and exhibited selectivity over the neurotensin receptor type 1 (NTS1). [] This compound has potential as a new analgesic targeting NTS2.

Relevance: Although structurally distinct from “N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide”, NTRC-824 exemplifies the incorporation of an indole moiety linked to a sulfonyl group within a biologically active molecule with a distinct pharmacological target. This highlights the versatility of the indole core structure for developing compounds with diverse therapeutic applications. [https://www.semanticscholar.org/paper/76080c197df4d9d3e13ef86a967db00cc69dd16a []]

N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide Derivatives

Compound Description: This series encompasses various p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides. The crystal structures of these compounds have been determined to study the structure-activity relationships of indole derivatives for potential applications as antipsychotic drugs. [] The crystal structures of the p-methyl, p-methoxy and p-bromo derivatives revealed variations in the dihedral angles between the phenyl and indole rings, suggesting the influence of substituent size on molecular conformation. []

Relevance: These compounds share the indole-sulfonamide core structure with “N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide”, highlighting the significance of the indole-sulfonamide motif in various biologically active molecules. The variation in p-substituents on the benzene ring provides insights into how these modifications can affect the structure and potentially the biological activity of the compounds. [https://www.semanticscholar.org/paper/9b7007dede4140de3c1997e19f48e181a906bee0 []]

N-substituted 2-{[5-(1H -indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: This series of compounds (8a-w) incorporates an indole moiety connected to a 1,3,4-oxadiazole ring and a sulfanyl acetamide group. These compounds were synthesized and evaluated for their antibacterial and hemolytic activity. [] Some compounds displayed promising antibacterial activity, particularly against Salmonella typhi and Staphylococcus aureus. [] Additionally, most compounds exhibited low hemolytic activity, indicating potential for further development as therapeutic agents. []

Relevance: While this series does not directly mirror the structure of “N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide”, it demonstrates the versatility of indole-containing compounds for generating diverse chemical scaffolds with biological activity. The presence of the sulfanyl acetamide moiety and the exploration of various N-substituents highlights the potential for structural modifications to fine-tune biological properties within this class of compounds. [https://www.semanticscholar.org/paper/7576713d86fe90b8ab0982253e1f4caee39d97c8 []]

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

Compound Description: Analog 24 is a selective inhibitor of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. [] This compound was found to reduce Mcl-1 levels, a protein involved in apoptosis regulation. [] Combined treatment with analog 24 and navitoclax, a Bcl-2/Bcl-xL/Bcl-w inhibitor, resulted in synergistic inhibition of cell growth and induction of apoptosis in pancreatic cancer cell lines. []

Relevance: Although structurally distinct from “N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide”, analog 24 provides an example of an acetamide derivative that exhibits anti-cancer activity through a different mechanism of action (CDK5 inhibition). This highlights the potential of acetamide-containing compounds for targeting diverse cellular pathways involved in cancer progression. [https://www.semanticscholar.org/paper/5958de2cd63953a4ce1b81b381521f27cb120e4b []]

5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4-oxadiazole (8a-n)

Compound Description: This series comprises various N-substituted acetamide derivatives of an azinane-bearing 1,3,4-oxadiazole core. [] The compounds were evaluated for their antibacterial potential and showed moderate growth inhibitory activity against several bacterial strains. [] Compound 8g, bearing a 2-methylphenyl group, exhibited the most potent inhibitory activity against Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. []

Relevance: This series demonstrates the integration of a sulfonyl group and an acetamide moiety within a heterocyclic scaffold distinct from “N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide”. The focus on exploring diverse N-substitutions in these compounds exemplifies the strategy of modifying the acetamide portion to modulate biological activity. [https://www.semanticscholar.org/paper/5b4241828c346180df03da9bbfceb914002aa2b1 []]

Properties

CAS Number

850932-82-0

Product Name

N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide

IUPAC Name

N-(4-bromophenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide

Molecular Formula

C24H21BrN2O3S

Molecular Weight

497.41

InChI

InChI=1S/C24H21BrN2O3S/c1-17-6-2-3-7-18(17)14-27-15-23(21-8-4-5-9-22(21)27)31(29,30)16-24(28)26-20-12-10-19(25)11-13-20/h2-13,15H,14,16H2,1H3,(H,26,28)

InChI Key

HWANKCHOMMHXRT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.